molecular formula C21H20ClN3O5 B11591231 2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11591231
M. Wt: 429.9 g/mol
InChI Key: ZPIIKAUVSKZDMO-LZYBPNLTSA-N
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Description

2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzylidene group, an imidazolidinone ring, and a substituted acetamide moiety. Its distinct chemical properties make it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-chloro-4,5-dimethoxybenzaldehyde with an imidazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The resulting intermediate is then reacted with N-(3-methylphenyl)acetamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4E)-4-(3-chloro-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
  • 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone

Uniqueness

Compared to similar compounds, 2-[(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(4E)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C21H20ClN3O5/c1-12-5-4-6-14(7-12)23-19(26)11-25-20(27)16(24-21(25)28)8-13-9-17(29-2)18(30-3)10-15(13)22/h4-10H,11H2,1-3H3,(H,23,26)(H,24,28)/b16-8+

InChI Key

ZPIIKAUVSKZDMO-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3Cl)OC)OC)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3Cl)OC)OC)NC2=O

Origin of Product

United States

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